molecular formula C16H16N6OS B2505630 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine CAS No. 727690-10-0

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine

Cat. No.: B2505630
CAS No.: 727690-10-0
M. Wt: 340.41
InChI Key: OYQLSYOKRNPFRZ-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is a complex organic compound that features a tetrazole ring, a thiophene ring, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Formation of the Thiophene Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone.

    Formation of the Piperazine Ring: Piperazine can be synthesized from diethanolamine and ammonia.

    Coupling Reactions: The final step involves coupling the tetrazole, thiophene, and piperazine rings using suitable coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the tetrazole ring can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylates.

Comparison with Similar Compounds

Similar Compounds

    1-(1-phenyl-1H-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(furan-2-carbonyl)piperazine: Similar structure but with a furan ring instead of thiophene.

Uniqueness

1-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)-4-(thiophene-2-carbonyl)piperazine is unique due to the combination of the tetrazole, thiophene, and piperazine rings, which can confer distinct biological activities and chemical properties.

Properties

IUPAC Name

[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQLSYOKRNPFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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